1-{[(5-Bromopentyl)oxy]methyl}pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
766532-19-8 |
|---|---|
Molecular Formula |
C22H21BrO |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(5-bromopentoxymethyl)pyrene |
InChI |
InChI=1S/C22H21BrO/c23-13-2-1-3-14-24-15-19-10-9-18-8-7-16-5-4-6-17-11-12-20(19)22(18)21(16)17/h4-12H,1-3,13-15H2 |
InChI Key |
PPAHTSWRPNYGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 5 Bromopentyl Oxy Methyl Pyrene
Strategic Approaches to Pyrene (B120774) Core Functionalization
The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}pyrene and related derivatives hinges on the controlled functionalization of the pyrene core. This process typically involves a multi-step sequence beginning with the introduction of a reactive handle onto the aromatic system, followed by the attachment of the side chain.
Regioselective Bromination of Pyrene Precursors
The pyrene molecule possesses distinct reactive sites, with electrophilic aromatic substitution preferentially occurring at the non-K region, specifically the 1, 3, 6, and 8 positions. nih.govmdpi.com Bromo-substituted pyrenes are valuable intermediates, as the bromine atom can be readily converted to other functional groups or used in cross-coupling reactions. nih.govworktribe.com
The synthesis of a 1-substituted pyrene derivative necessitates the controlled mono-bromination of the pyrene core. Direct bromination of pyrene can lead to a mixture of mono-, di-, tri-, and even tetrabrominated products. nih.govresearchgate.net Therefore, achieving high regioselectivity for 1-bromopyrene (B33193) is crucial. One established method involves reacting pyrene in a solvent like carbon tetrachloride with a controlled amount of bromine, often leading to 1-bromopyrene as the major product. nih.gov Another procedure utilizes a mixture of hydrobromic acid and hydrogen peroxide for a more controlled reaction. nih.gov The choice of brominating agent and reaction conditions significantly influences the substitution pattern and yield. nih.gov
| Method | Reagents | Solvent | Conditions | Outcome | Reference |
| Direct Bromination | Pyrene, Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Stirring for 2 hours | 1-Bromopyrene (71% yield) | nih.gov |
| HBr/H₂O₂ Method | Pyrene, HBr (48%), H₂O₂ (30%) | Methanol (B129727)/Diethyl ether | 15°C to room temp, overnight | 1-Bromopyrene | nih.gov |
| Multi-bromination | Pyrene, Excess Bromine | Nitrobenzene | Heating to 120-130°C | 1,3,6,8-Tetrabromopyrene | nih.gov |
This table is interactive and represents a summary of synthetic methods for pyrene bromination.
Once 1-bromopyrene is obtained, it can be converted to other precursors, such as 1-pyrenemethanol (B17230), which is the direct precursor for introducing the alkyl-ether linkage.
Introduction of the Alkyl-Ether Linkage via Nucleophilic Substitution
The formation of the ether bond in this compound is typically achieved through a Williamson ether synthesis, a classic nucleophilic substitution reaction. nih.gov This involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the synthesis of the target molecule, the precursor is 1-pyrenemethanol. This alcohol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding sodium alkoxide. This potent nucleophile is then reacted with an excess of 1,5-dibromopentane. The pyrene alkoxide displaces one of the bromine atoms on the pentyl chain, forming the desired ether linkage. A detailed synthetic protocol for a similar compound, 1-((4-bromobutoxy)methyl)pyrene, involves reacting 1-pyrenemethanol with NaH and 1,4-dibromobutane, yielding the product after chromatographic purification. rsc.org This methodology is directly applicable to the synthesis of the 5-bromopentyl analogue.
Reaction Scheme:
Deprotonation: 1-Pyrenemethanol + NaH → Pyrenemethoxide-Na⁺ + H₂
Substitution: Pyrenemethoxide-Na⁺ + Br-(CH₂)₅-Br → this compound + NaBr
Using a large excess of the dibromoalkane is critical to minimize the formation of the symmetrical diether byproduct, where a second pyrenemethanol molecule would react with the other end of the pentyl chain.
Advanced Coupling Reactions for Pyrene Moiety Integration (e.g., Sonogashira, Suzuki-Miyaura)
Brominated pyrenes are key building blocks for integrating the pyrene moiety into larger, conjugated systems using palladium-catalyzed cross-coupling reactions. mdpi.comworktribe.com These methods allow for the formation of robust carbon-carbon bonds.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide, such as 1-bromopyrene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This method is highly effective for synthesizing pyrene-alkyne conjugates, which are valuable in materials science due to their electronic and photophysical properties. rsc.orgnih.gov While traditionally requiring an inert atmosphere to prevent the undesired homocoupling of alkynes (Glaser coupling), copper-free Sonogashira variations have also been developed. wikipedia.org
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide. youtube.comresearchgate.net There are two main approaches involving the pyrene core:
Coupling a bromopyrene (like 1-bromopyrene) with a variety of aryl or vinyl boronic acids. mdpi.comresearchgate.net
Converting 1-bromopyrene into 1-pyreneboronic acid, which can then be coupled with other aryl or vinyl halides. uky.edu
The Suzuki-Miyaura reaction is known for its high functional group tolerance and is widely used to synthesize biaryl compounds, making it a powerful tool for creating complex pyrene-based materials for organic electronics. uky.edursc.org
| Coupling Reaction | Pyrene Substrate | Coupling Partner | Catalyst System | Resulting Linkage | Reference |
| Sonogashira | 1-Bromopyrene | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) salt, Amine base | Pyrene-C≡C-R | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | 1-Bromopyrene | Boronic Acid (R-B(OH)₂) | Pd complex, Base (e.g., Na₂CO₃) | Pyrene-R | youtube.comuky.edu |
| Suzuki-Miyaura | 1-Pyreneboronic acid | Aryl/Vinyl Halide (R-X) | Pd complex, Base | Pyrene-R | uky.edu |
This interactive table summarizes advanced coupling reactions for pyrene functionalization.
Post-Synthetic Modifications and Structural Elaboration of the Bromopentyl Chain
The terminal bromine atom on the pentyl chain of this compound serves as a versatile functional handle for further chemical transformations, allowing for the construction of elaborate molecular architectures.
Transformation of the Terminal Bromine Atom for Further Functionalization
The primary bromide on the alkyl chain is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide range of functional groups.
A clear example of this is the reaction of 1-((4-bromobutoxy)methyl)pyrene with adenine (B156593) in the presence of potassium carbonate to yield 1-(4-((pyren-1-yl)methoxy)butyl)adenine. rsc.org In this case, the adenine anion acts as the nucleophile, displacing the bromide. This strategy can be generalized to a host of other nucleophiles.
Examples of Nucleophilic Displacement:
Azides: Reaction with sodium azide (B81097) (NaN₃) introduces an azido (B1232118) group, which can be further modified via click chemistry or reduced to an amine.
Amines: Primary or secondary amines can be used to introduce new nitrogen-containing moieties. nih.gov
Thiols: Thiolates (RS⁻) can displace the bromide to form thioethers.
Cyanides: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
This reactivity enables the conversion of the simple bromopentyl chain into a multifunctional linker.
Incorporation of Diverse Moieties for Tailored Molecular Architectures
The ability to functionalize the terminal bromine atom opens the door to creating highly tailored molecules where the pyrene unit acts as a fluorescent reporter, a photoactive component, or a structural anchor. The choice of the incoming moiety dictates the final properties and application of the molecule.
For instance, attaching biologically relevant molecules, such as nucleobases (e.g., adenine), amino acids, or peptides, can create fluorescent probes for studying biological systems. rsc.org The pyrene's fluorescence is sensitive to its local environment, making it an excellent reporter.
Furthermore, diverse functional units can be incorporated to influence the material's self-assembly and electronic properties. Examples include:
Other Fluorophores: Creating donor-acceptor systems for studying Förster resonance energy transfer (FRET).
Redox-Active Groups: Incorporating moieties like ferrocene (B1249389) or viologen for applications in molecular electronics.
Hydrophilic/Hydrophobic Groups: Attaching groups like polyethylene (B3416737) glycol (hydrophilic) or long alkyl chains (hydrophobic) to control solubility and self-assembly in different media, such as micelles. nih.gov
Rigid Moieties: Introducing groups like imidazole (B134444) or other heterocycles can influence the photophysical properties and be used in the development of materials for organic light-emitting diodes (OLEDs). nih.gov
This post-synthetic modification strategy allows a single precursor, this compound, to be a versatile platform for developing a wide array of complex and functional molecules.
Characterization Techniques for Structural Confirmation in Synthetic Organic Chemistry
The definitive identification and purity assessment of newly synthesized compounds like this compound rely on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.
Spectroscopic Validation of Molecular Architecture (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular framework of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of individual atoms, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the pyrene core and the bromopentyl ether side chain.
Based on known spectral data for similar pyrene derivatives, the predicted ¹H NMR spectrum in a solvent like deuterated chloroform (B151607) (CDCl₃) would show distinct regions. The aromatic protons of the pyrene moiety are expected to resonate in the downfield region, typically between δ 7.8 and 8.5 ppm. The methylene (B1212753) protons of the -O-CH₂-pyrene group would likely appear as a singlet around δ 5.0 ppm. The protons of the pentyl chain would exhibit characteristic multiplets, with the methylene group attached to the oxygen atom resonating at approximately δ 3.7 ppm and the methylene group adjacent to the bromine atom appearing at around δ 3.4 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrene-H (aromatic) | 7.8 - 8.5 | m (multiplet) |
| Pyrene-CH₂-O | ~5.0 | s (singlet) |
| O-CH₂-(CH₂)₃-CH₂-Br | ~3.7 | t (triplet) |
| O-CH₂-CH₂-(CH₂)₂-CH₂-Br | ~1.9 | m (multiplet) |
| O-(CH₂)₂-CH₂-CH₂-CH₂-Br | ~1.6 | m (multiplet) |
| O-(CH₂)₃-CH₂-CH₂-Br | ~1.5 | m (multiplet) |
| O-(CH₂)₄-CH₂-Br | ~3.4 | t (triplet) |
The predicted ¹³C NMR spectrum would complement the ¹H NMR data. The numerous aromatic carbons of the pyrene ring would give rise to a series of signals between δ 120 and 135 ppm. The carbon of the pyrene-CH₂-O group is expected around δ 70 ppm, while the O-CH₂ carbon of the pentyl chain would be in a similar region. The carbon atom bonded to the bromine atom (CH₂-Br) would be found further upfield, typically around δ 33 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrene (aromatic) | 120 - 135 |
| Pyrene-CH₂-O | ~70 |
| O-CH₂-(CH₂)₃-CH₂-Br | ~69 |
| O-CH₂-CH₂-(CH₂)₂-CH₂-Br | ~32 |
| O-(CH₂)₂-CH₂-CH₂-CH₂-Br | ~29 |
| O-(CH₂)₃-CH₂-CH₂-Br | ~25 |
| O-(CH₂)₄-CH₂-Br | ~33 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₂₂H₂₁BrO), the expected molecular weight is approximately 381.3 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion [M]⁺ and [M+2]⁺. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the bromopentyl chain.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (ether) | 1050 - 1150 | Stretching |
| C-Br | 500 - 600 | Stretching |
The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region would confirm the pyrene moiety and the alkyl chain. A strong absorption band in the 1050-1150 cm⁻¹ range would be indicative of the C-O ether linkage. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a molecule of intermediate polarity like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would serve as the mobile phase. The compound's retention factor (Rf) would be a characteristic value under specific conditions. A single spot on the TLC plate under various eluent systems is a good indicator of purity.
Column Chromatography
For the purification of larger quantities of the product, column chromatography is the standard method. Similar to TLC, silica gel is typically used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated chromatographic technique that can be used for both analytical purity assessment and preparative purification. For analytical purposes, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be suitable. The purity of the compound can be determined by the area of the peak corresponding to the product in the chromatogram.
Advanced Photophysical Phenomena and Mechanistic Insights
Excimer Formation and Emission Dynamics of Pyrene (B120774) Derivatives
One of the most distinctive features of pyrene-based fluorophores is their ability to form excimers, which are excited-state dimers formed through the association of an excited-state molecule with a ground-state molecule of the same species. This phenomenon results in a characteristic, broad, and red-shifted emission band compared to the structured emission of the pyrene monomer researchgate.net.
Excimer formation in pyrene derivatives can occur through two distinct pathways: intermolecular and intramolecular.
Intermolecular Excimer Formation: This process occurs between two separate pyrene-containing molecules. It is a diffusion-controlled process, and its efficiency is highly dependent on the concentration of the fluorophore in the solution. At high concentrations, the probability of an excited pyrene monomer encountering a ground-state monomer within its fluorescence lifetime increases, leading to prominent excimer emission nih.gov. This behavior is observed in systems where pyrene units are not covalently linked or are part of separate molecular assemblies rsc.org.
Intramolecular Excimer Formation: This occurs when two pyrene moieties are covalently linked within the same molecule. The formation of the excimer is governed by the conformation and flexibility of the linker connecting the two pyrene units nih.govnih.gov. If the linker is sufficiently long and flexible, it allows the two pyrene rings to adopt the necessary co-facial "sandwich" arrangement for excimer formation. Unlike the intermolecular process, intramolecular excimer formation is independent of concentration nih.gov. Steric hindrance imposed by bulky substituents can modulate the through-space communication between pyrene units, affecting the efficiency of intramolecular excimer formation nih.gov.
The ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im), denoted as Ie/Im, is a sensitive parameter that reflects the local environment and conformation of the pyrene probes. Several factors can influence this ratio:
Distance and Orientation: The spatial proximity and relative orientation of the pyrene rings are critical. Excimer formation requires the two pyrene planes to be in a parallel, stacked arrangement, typically at a distance of 3-4 Å. Studies have shown a direct correlation between the inter-pyrene distance and the resulting emission wavelength. chinesechemsoc.org An inverse correlation has been observed between the Ie/Im ratio and the distance between pyrene units nih.gov. Furthermore, the degree of π-π overlap between the pyrene rings has been identified as a more crucial factor than the interplanar distance alone; a smaller overlap area can significantly hinder excimer formation even at close distances rsc.org.
Table 1: Correlation Between Inter-Pyrene Distance and Excimer Emission Wavelength
| System Description | Inter-Pyrene Distance (Å) | Max Emission Wavelength (nm) | Source |
| Dimer in X1P crystal | 3.358 | 475 | chinesechemsoc.org |
| Dimer in pyrene crystal | 3.528 | 468 | chinesechemsoc.org |
| Dimer in X2P crystal | 3.675 | 424 | chinesechemsoc.org |
| Dimer in X1P crystal | 3.713 | 420 (shoulder) | chinesechemsoc.org |
Flexibility and Mobility: The flexibility of the molecular structure housing the pyrene units plays a significant role. Higher mobility increases the probability of two pyrene moieties encountering each other in the correct orientation for excimer formation during the excited state lifetime nih.gov. In rigid systems or glassy matrices at low temperatures, excimer formation is often suppressed, leading to dominant monomer emission nih.gov.
Concentration: For intermolecular processes, the Ie/Im ratio is directly proportional to the concentration of the pyrene derivative. This relationship is a cornerstone of using pyrene as a probe for micro-viscosity and membrane fluidity.
Temperature and Solvent: Temperature affects the diffusion rates and molecular mobility, thereby influencing dynamic excimer formation researchgate.net. The polarity and viscosity of the solvent can also alter the photophysical properties and the stability of the excimer complex.
Fluorescence Quenching Mechanisms and Energy Transfer Processes
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For pyrene derivatives, this can occur through various mechanisms, including collisional quenching, complex formation, and energy transfer.
Quenching mechanisms are broadly classified as either static or dynamic.
Dynamic (Collisional) Quenching: This process occurs when an excited-state fluorophore collides with a quencher molecule, which provides a non-radiative pathway for the fluorophore to return to the ground state rose-hulman.edu. This type of quenching affects the excited state of the fluorophore and thus reduces its fluorescence lifetime. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation. The efficiency of dynamic quenching increases with temperature due to higher diffusion rates rose-hulman.edu.
In some systems, both static and dynamic quenching can occur simultaneously, leading to a non-linear, upward-curving Stern-Volmer plot. Such dual mechanisms have been reported for the quenching of conjugated polymers by analytes like trinitrotoluene (TNT), where interactions occur in both the ground and excited states, amplifying the quenching effect acs.orgnih.gov.
Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to a ground-state acceptor chromophore through long-range dipole-dipole interactions wikipedia.org. The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance wikipedia.org.
Pyrene is often used as a donor in FRET pairs due to its high fluorescence quantum yield and long lifetime. For FRET to occur efficiently, there must be significant spectral overlap between the emission spectrum of the donor (pyrene) and the absorption spectrum of the acceptor. One well-characterized FRET pair is pyrene and perylene (B46583). In a system where pyrene (donor) and perylene (acceptor) were used to label nucleic acids, a transfer efficiency approaching 100% was achieved upon hybridization. The Förster distance (R₀), at which energy transfer is 50% efficient, for this pair was calculated to be 22.3 Å nih.gov. This high sensitivity to distance makes pyrene-based FRET systems powerful "spectroscopic rulers" for studying molecular interactions and conformational changes in biological and chemical systems wikipedia.org.
Influence of Substituent Effects on Electronic Transitions and Fluorescence Quantum Yields
The photophysical properties of the pyrene chromophore can be finely tuned by attaching various substituent groups to the aromatic core. These substituents can alter the electronic structure, transition energies, and fluorescence quantum yields.
Electronic Effects: The nature of the substituent significantly impacts the pyrene's electronic transitions. Alkyl groups, for example, have been shown to enhance the fluorescence quantum yield of the pyrene chromophore. This enhancement is attributed to σ–π conjugation, which increases the transition probability acs.org. Silyl substituents can also interact with the pyrene core, leading to charge transfer states in the excited state ias.ac.in. Conversely, introducing groups with heavy atoms can increase the rate of intersystem crossing, potentially decreasing the fluorescence quantum yield nih.gov.
Symmetry and Conformation: The substitution pattern on the pyrene ring is also crucial. Symmetrically substituted pyrene derivatives have been found to exhibit higher fluorescence quantum yields compared to their asymmetrically substituted counterparts rsc.org. The substituents can also induce steric effects that alter the planarity of the pyrene core or the conformation of the molecule, which in turn affects molecular packing in the solid state and photophysical properties worktribe.com. For instance, the introduction of 2,5-dimethoxyphenyl units can lead to different molecular conformations that influence the emission characteristics worktribe.com.
Quantum Yield Modulation: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For unsubstituted pyrene, the quantum yield is moderate (Φf ≈ 0.32) nih.gov. As mentioned, alkyl substituents can enhance this value acs.org. However, other groups can have the opposite effect. For example, in dithienylpyrenes, the quantum yield was found to decrease compared to unsubstituted pyrene, a consequence of the increased atomic mass from sulfur and the formation of weak hydrogen bonds nih.gov.
Table 2: Effect of Substituents on Pyrene Fluorescence Quantum Yield (Φf)
| Pyrene Derivative | Substituent Type | Effect on Φf | Underlying Mechanism | Source |
| Alkylated Pyrenes | Alkyl groups | Enhancement | σ–π conjugation | acs.org |
| Symmetrically Substituted Pyrenes | Various (e.g., phenyl, diphenylamine) | Higher than asymmetric counterparts | Molecular symmetry | rsc.org |
| BN-Substituted Dithienylpyrenes | BN-motif and Thienyl groups | Decrease | Increased atomic mass, weak H-bonds | nih.gov |
| Pyrenyl Substituted Oligosilanes | Silyl groups | Varies; can lead to charge transfer | Interaction between Si-Si σ orbitals and pyrene π system | ias.ac.in |
Role of Alkyl Chains in σ–π Conjugation and Photophysical Enhancement
The introduction of alkyl and alkoxy substituents onto the pyrene core is a well-established strategy for tuning its photophysical properties. In the case of 1-{[(5-Bromopentyl)oxy]methyl}pyrene, the [(5-Bromopentyl)oxy]methyl group is expected to significantly influence the electronic and photophysical characteristics of the pyrene chromophore. This influence is primarily attributed to the phenomenon of σ–π conjugation.
σ–π conjugation, also known as hyperconjugation, involves the interaction of the σ-electrons of the C-H or C-C bonds in the alkyl chain with the extended π-electron system of the pyrene ring. This interaction effectively extends the conjugation of the chromophore, leading to a number of favorable photophysical enhancements. Research on various alkyl-substituted pyrenes has demonstrated that this effect generally leads to an increase in the fluorescence quantum yield. acs.org The alkyl group acts as a weak electron donor, which perturbs the electronic structure of the pyrene moiety, often resulting in a narrowing of the HOMO-LUMO gap and an increased transition dipole moment. researchgate.net
For this compound, the flexible (5-Bromopentyl)oxy chain can adopt various conformations, some of which will allow for optimal overlap between the σ-orbitals of the alkyl chain and the π-system of the pyrene. This conformational flexibility can further enhance the σ–π conjugation effect. The presence of the oxygen atom in the alkoxy chain can also contribute to the electronic properties through n-π interactions, although the primary influence on fluorescence enhancement in similar systems is often attributed to the alkyl chain's σ–π conjugation. researchgate.net
Below is a representative data table, compiled from studies on analogous 1-alkyl and 1-alkoxypyrene derivatives, illustrating the typical photophysical enhancement observed upon substitution.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|
| Pyrene | 334 | 374, 385, 394 | 0.32 | |
| 1-Methylpyrene | 340 | 378, 389, 399 | 0.45 | acs.org |
| 1-Methoxypyrene | 345 | 382, 393, 403 | 0.58 | researchgate.net |
| 1-Butoxypyrene | 346 | 383, 394, 404 | 0.62 | researchgate.net |
Note: The data in this table is illustrative and sourced from studies on similar compounds to demonstrate the general effects of alkyl and alkoxy substitution on the photophysical properties of pyrene.
Solvatochromic Shifts and Microenvironment Sensitivity
Pyrene and its derivatives are renowned for their sensitivity to the polarity of their local microenvironment. This sensitivity manifests as changes in the absorption and, more prominently, the emission spectra, a phenomenon known as solvatochromism. The vibronic fine structure of the pyrene fluorescence spectrum is particularly informative in this regard. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃), often referred to as the "Ham effect," is a widely used empirical scale for probing solvent polarity.
For this compound, the presence of the polar C-O and C-Br bonds within the substituent chain is expected to impart a significant dipole moment to the molecule. This inherent dipole moment, coupled with potential changes in the dipole moment upon photoexcitation, makes the compound susceptible to solvatochromic effects. In polar solvents, the solvent molecules will reorient around the excited state dipole of the pyrene derivative, leading to a stabilization of the excited state and a red-shift (bathochromic shift) in the emission spectrum. nih.govrsc.org
The extent of the solvatochromic shift is dependent on the nature of the solvent, including its polarity, polarizability, and hydrogen bonding capabilities. In nonpolar solvents, the vibronic fine structure of the pyrene emission is typically well-resolved. As the solvent polarity increases, the fine structure tends to become less resolved, and the emission bands broaden and shift to longer wavelengths. researchgate.net This sensitivity to the microenvironment makes pyrene derivatives like this compound potentially useful as fluorescent probes for studying the polarity of complex systems such as micelles, polymers, and biological membranes.
The following table provides representative data on the solvatochromic shifts observed for a similar pyrene derivative in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Emission Maxima (λ_em, nm) for a 1-alkoxypyrene derivative | I₁/I₃ Ratio | Reference |
|---|---|---|---|---|
| n-Hexane | 1.88 | 376, 387, 397 | 0.65 | |
| Toluene | 2.38 | 378, 389, 399 | 0.85 | |
| Dichloromethane (B109758) | 8.93 | 382, 393, 403 | 1.20 | |
| Acetonitrile (B52724) | 37.5 | 385, 396, 406 | 1.55 | nih.gov |
| Methanol (B129727) | 32.7 | 388, 399, 409 | 1.70 | nih.gov |
Note: The data presented is for a representative 1-alkoxypyrene derivative to illustrate the principles of solvatochromism and may not be the exact values for this compound.
Time-Resolved Spectroscopy for Elucidating Excited-State Lifetimes and Deactivation Pathways
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited states, providing crucial information on fluorescence lifetimes and the rates of various deactivation pathways. For pyrene and its derivatives, the excited-state deactivation processes include radiative decay (fluorescence) and non-radiative decay pathways such as intersystem crossing (ISC) to the triplet state, internal conversion (IC) to the ground state, and quenching by external species.
The fluorescence lifetime (τ_f) of the S₁ state is a key parameter that is influenced by the molecular structure and the surrounding environment. For unsubstituted pyrene, the fluorescence lifetime is relatively long, on the order of hundreds of nanoseconds in deoxygenated nonpolar solvents. The introduction of the [(5-Bromopentyl)oxy]methyl substituent is expected to alter the excited-state lifetime. The presence of the heavy bromine atom in the alkyl chain can potentially enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state (S₁ → T_n) via the heavy-atom effect. This would lead to a shortening of the fluorescence lifetime and a decrease in the fluorescence quantum yield.
The primary deactivation pathways for a pyrene derivative like this compound in the absence of quenchers are expected to be fluorescence and intersystem crossing. The rate constants for these processes (k_f for fluorescence and k_isc for intersystem crossing) determine the fluorescence quantum yield (Φ_f = k_f / (k_f + k_isc + k_nr)) and the fluorescence lifetime (τ_f = 1 / (k_f + k_isc + k_nr)), where k_nr represents other non-radiative decay pathways.
In the presence of molecular oxygen, an efficient quencher of the pyrene excited states, the fluorescence lifetime is significantly shortened. nih.gov The deactivation can also be influenced by solvent interactions, where polar solvents can stabilize charge-transfer states that may have different decay dynamics. nih.gov
The following table summarizes typical excited-state lifetime data for pyrene and a related derivative, illustrating the influence of substitution and environment.
| Compound | Solvent | Condition | Fluorescence Lifetime (τ_f, ns) | Reference |
|---|---|---|---|---|
| Pyrene | Cyclohexane | Deoxygenated | ~450 | nih.gov |
| Pyrene | Cyclohexane | Aerated | ~150 | nih.gov |
| 1-Methoxypyrene | Dichloromethane | Deoxygenated | ~160 | |
| Benzo[a]pyrene | Acetonitrile | Aerated | 11.4 | nih.gov |
Note: This table contains representative data from related compounds to illustrate the concepts of excited-state lifetimes and deactivation pathways.
Computational Chemistry and Theoretical Modeling of 1 5 Bromopentyl Oxy Methyl Pyrene
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For a molecule like 1-{[(5-Bromopentyl)oxy]methyl}pyrene, a functional such as B3LYP combined with a basis set like 6-311G(d,p) is commonly employed to solve the electronic structure equations. researchgate.netnih.gov The optimization process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. This optimized structure represents the most probable geometry of the molecule. Key structural parameters that are determined include bond lengths, bond angles, and dihedral angles, which define the molecule's shape and conformation.
Interactive Data Table: Optimized Geometrical Parameters for this compound (Predicted)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitability. nih.govfrontiersin.orglew.ro A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For pyrene (B120774) derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic pyrene core.
Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Predicted)
The energies of the frontier orbitals can be used to calculate several global reactivity descriptors that quantify a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; a harder molecule is less reactive. scirp.org Electronegativity indicates the molecule's ability to attract electrons, while the electrophilicity index provides a measure of its ability to act as an electrophile. These parameters are invaluable for predicting how the molecule will interact with other chemical species.
Interactive Data Table: Chemical Reactivity Descriptors for this compound (Predicted)
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their excited states. researchgate.net This is particularly important for understanding a molecule's photophysical properties, such as its interaction with light.
TD-DFT can be used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule. rsc.orgresearchgate.net The calculations provide information about the energies of electronic transitions between the ground state and various excited states, as well as the probability of these transitions occurring (represented by the oscillator strength, f). For pyrene and its derivatives, the absorption and emission spectra are typically dominated by intense π-π* transitions within the aromatic system. acs.org The simulated spectra can be compared with experimental data to validate the computational method and to assign specific electronic transitions to observed spectral features.
Interactive Data Table: Simulated Spectroscopic Properties of this compound (Predicted)
Intramolecular Charge Transfer (ICT) is a phenomenon where, upon electronic excitation, electron density moves from one part of a molecule (the electron donor) to another (the electron acceptor). nih.gov TD-DFT is a valuable tool for investigating whether ICT occurs in a molecule like this compound. By analyzing the molecular orbitals involved in an electronic transition, it is possible to determine if there is a significant spatial separation of the electron density in the excited state compared to the ground state. In this molecule, the pyrene moiety would act as the electron-donating chromophore, while the bromoalkoxy side chain could potentially influence the electronic properties, though a strong ICT is not necessarily expected due to the insulating nature of the ether linkage. However, subtle changes in charge distribution upon excitation can be quantified.
Interactive Data Table: Analysis of the First Excited State (S1) for ICT Character in this compound (Predicted)
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are instrumental in exploring the dynamic nature of this compound, capturing its conformational flexibility and its interactions with surrounding molecules in various environments.
In solution, the this compound molecule is expected to exhibit significant conformational flexibility due to the rotatable bonds in the (5-bromopentyloxy)methyl side chain. While crystallographic data reveals an all-anti conformation of the alkoxy chain in the solid state, its behavior in solution is likely to be more dynamic, with the chain adopting a range of conformations. nih.gov MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them.
The pyrene moiety, a large aromatic hydrocarbon, is known to drive self-assembly through π-π stacking interactions. researchgate.netacs.orgosti.gov In solution, it is anticipated that molecules of this compound would form aggregates, with the pyrene cores stacking on top of each other. The flexible (5-bromopentyloxy)methyl chain would likely influence the geometry and stability of these aggregates. Atomistic MD simulations of similar alkyl-pyrene liquids have shown the formation of local liquid structures characterized by π-π stacking of the pyrene moieties. nih.gov The dynamics of these self-assembly processes, including the kinetics of aggregate formation and dissociation, can be studied using MD simulations. The presence of the terminal bromine atom could also introduce specific halogen bonding interactions that may influence the self-assembly process.
Table 1: Key Intermolecular Interactions in the Self-Assembly of Pyrene Derivatives
| Interaction Type | Description | Potential Role in this compound Assembly |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The primary driving force for the aggregation of the pyrene cores. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the self-assembled structures, particularly involving the alkyl chains. |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The terminal bromine atom may participate in halogen bonds, influencing the directionality and stability of the aggregates. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | In aqueous environments, the hydrophobic pyrene and alkyl chain would drive aggregation to minimize contact with water. |
The structural features of this compound suggest its potential to interact with biomolecules, a process that can be elucidated using MD simulations. The hydrophobic pyrene core is likely to bind to nonpolar pockets in proteins, similar to the interactions observed for other pyrene derivatives with proteins like bovine serum albumin (BSA). acs.orgnih.gov MD simulations can predict the preferred binding sites and the specific amino acid residues involved in the interaction.
Pyrene itself is a well-known fluorescent probe used to study protein conformation and interactions. nih.govnih.gov The (5-bromopentyl)oxy]methyl linker in this compound provides additional flexibility and potential interaction points. The terminal bromine atom could form specific interactions, such as halogen bonds, with electron-rich sites on a biomolecule.
MD simulations, often in conjunction with molecular docking, can provide a detailed picture of the binding mode. These simulations can calculate the binding free energy, identify key intermolecular interactions (e.g., hydrophobic contacts, hydrogen bonds, halogen bonds), and assess the conformational changes in both the ligand and the biomolecule upon binding.
Table 2: Potential Binding Interactions of this compound with Biomolecules
| Molecular Moiety | Potential Interaction with Biomolecule |
| Pyrene Core | Hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) in protein binding pockets. π-stacking with aromatic residues (e.g., tryptophan, tyrosine, histidine). |
| (5-Bromopentyl)oxy]methyl Chain | van der Waals interactions with the protein surface. Can adopt conformations to fit into binding grooves. |
| Terminal Bromine Atom | Potential for halogen bonding with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in amino acid side chains or the protein backbone. |
Quantum Chemical Calculations for Photophysical Property Prediction and Mechanism Verification
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical properties of this compound. researchgate.netresearchgate.netacs.org
These calculations can predict the molecule's absorption and emission spectra by determining the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the wavelength of light absorbed and emitted. For pyrene derivatives, the electronic transitions are typically of a π-π* nature, localized on the pyrene core. The presence of the [(5-bromopentyl)oxy]methyl substituent can subtly influence these transitions.
Quantum chemical calculations can also be used to investigate the formation of excimers, which are excited-state dimers that are a characteristic feature of pyrene photophysics. By calculating the interaction energies and electronic states of a pair of this compound molecules, the stability and emission properties of the excimer can be predicted.
Furthermore, these theoretical methods can be employed to verify proposed reaction mechanisms involving the molecule, for instance, in photochemical reactions or in its role as a fluorescent probe. By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction pathway can be assessed.
Table 3: Predicted Photophysical Properties of this compound from Theoretical Calculations
| Property | Theoretical Method | Predicted Outcome |
| Absorption Spectrum (λmax) | TD-DFT | Prediction of the wavelengths of maximum absorption, corresponding to electronic transitions from the ground state to excited states. |
| Emission Spectrum (λem) | TD-DFT | Prediction of the fluorescence emission wavelengths from the lowest excited singlet state to the ground state. |
| HOMO-LUMO Energy Gap | DFT | A measure of the energy required for electronic excitation, which correlates with the absorption and emission wavelengths. |
| Excimer Stability and Emission | DFT/TD-DFT | Calculation of the binding energy and excited state properties of the dimer to predict the likelihood and characteristics of excimer fluorescence. |
| Fluorescence Quantum Yield | - | While direct prediction is challenging, calculations can provide insights into factors influencing the quantum yield, such as the nature of the excited states and the rates of non-radiative decay pathways. |
Rational Design and Application in Supramolecular Chemistry and Advanced Materials
Principles of Pyrene-Based Supramolecular Self-Assembly
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded nanostructures is a hallmark of supramolecular chemistry. For pyrene-based systems, this assembly is governed by a delicate balance of intermolecular forces, which can be precisely controlled through strategic molecular design.
The aggregation behavior of pyrene (B120774) derivatives is heavily influenced by the nature and positioning of their substituents. The design of molecules like 1-{[(5-Bromopentyl)oxy]methyl}pyrene is a strategic endeavor to control aggregation and, consequently, the material's properties.
Key design strategies include:
Modulation of Steric Hindrance: Attaching bulky or flexible side chains, such as the (5-Bromopentyl)oxy]methyl group, to the pyrene core can prevent uncontrolled, broad aggregation. This allows for more specific, directional interactions, leading to well-defined structures rather than amorphous precipitates.
Introduction of Specific Interaction Sites: Functional groups are incorporated to encourage specific non-covalent interactions. The ether oxygen in the linker chain can act as a hydrogen bond acceptor, while the terminal bromine atom can participate in halogen bonding, providing directional control over the assembly.
Solvent and Environment Control: The self-assembly process is highly sensitive to the surrounding environment. Factors such as solvent polarity, temperature, and pH can be used as external stimuli to trigger or modify the aggregation state, leading to responsive or "smart" materials. For instance, a change in solvent can alter the degree of π-π stacking versus hydrophobic interactions, leading to different morphologies. researchgate.net
Co-assembly: Combining two or more different pyrene derivatives can lead to co-assembled structures with hybrid properties. For example, co-assembling an electron-rich pyrene derivative with an electron-poor one can promote the formation of charge-transfer complexes that guide the assembly process. mdpi.com
The formation of supramolecular structures from pyrene-based molecules is driven by a combination of relatively weak and reversible non-covalent interactions. The synergy between these forces dictates the final architecture and its stability.
π-π Stacking: This is the most dominant interaction for pyrene derivatives. The large, electron-rich surface of the pyrene core promotes strong face-to-face stacking. This interaction is responsible for the formation of one-dimensional columns and is characterized by changes in the molecule's fluorescence, often leading to the formation of an "excimer" (excited-state dimer) with a characteristic red-shifted emission. mdpi.comnih.gov
Hydrogen Bonding: While not present in the pyrene core itself, hydrogen bonding can be engineered into the molecule by adding functional groups. In the case of this compound, the ether oxygen can act as a hydrogen bond acceptor, interacting with donor molecules or solvents to add another layer of directional control to the assembly process. acs.org
Electron Donor-Acceptor Interactions: Pyrene is an excellent electron donor and can form charge-transfer complexes with suitable electron acceptor molecules. This interaction is highly directional and has been used to create ordered, alternating stacks of donor and acceptor molecules, which is particularly useful for developing materials with specific electronic properties. acs.org
Van der Waals and Hydrophobic Interactions: The flexible alkyl chain of this compound contributes significantly through van der Waals forces. In aqueous or highly polar media, hydrophobic interactions will drive the pyrene cores to aggregate to minimize their contact with the solvent, while the flexible chains can interdigitate, further stabilizing the resulting nanostructure. mdpi.com
The following table summarizes the key non-covalent interactions and their influence on the self-assembly of pyrene-based systems.
| Interaction Type | Description | Role in Assembly of Pyrene Derivatives |
| π-π Stacking | Attraction between aromatic rings. | Primary driving force for stacking pyrene cores into columns; leads to excimer fluorescence. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Provides directionality and strength; can be engineered via functional groups (e.g., amides, carboxylic acids). |
| Electron Donor-Acceptor | Interaction between an electron-rich (donor) and an electron-poor (acceptor) molecule. | Creates ordered charge-transfer complexes, influencing electronic properties and chiral organization. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The terminal bromine can provide directional control, similar to hydrogen bonding. |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives aggregation in polar solvents, crucial for the formation of micelles, vesicles, and gels. |
Fabrication of Functional Supramolecular Architectures
By harnessing the principles of self-assembly, this compound and related compounds can be used to fabricate a variety of ordered supramolecular architectures with applications in materials science.
One-dimensional (1D) structures are a common outcome of pyrene self-assembly, driven primarily by π-π stacking.
Columnar Liquid Crystals: Pyrene derivatives, particularly those with flexible side chains like this compound, can form columnar liquid crystals. nih.gov In these phases, the flat pyrene cores stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. The flexible alkyl chains fill the space between the columns, acting as a "lubricant" that allows the columns to slide past one another, giving the material its liquid-like properties in two dimensions while maintaining solid-like order along the column axis. Such materials are of interest for their anisotropic conductivity, making them suitable for applications in organic electronics. nih.gov
Nanofibers: In solution, pyrene derivatives can self-assemble into long, high-aspect-ratio nanofibers. nih.govnih.gov The formation is typically initiated by π-π stacking, which creates the core of the fiber, stabilized by van der Waals interactions between the side chains. These nanofibers can entangle to form larger networks, which is the basis for gel formation. The morphology of these fibers can be controlled by factors like the cooling rate of a solution or the solvent used. nih.gov Techniques like electrospinning can also be used to produce highly aligned polymer nanofibers incorporating pyrene derivatives. instras.com
The ability of pyrene to adsorb strongly onto surfaces makes it an ideal candidate for creating ordered two-dimensional (2D) structures.
2D Arrays on Surfaces: Pyrene derivatives can be deposited onto atomically flat surfaces, such as graphite (B72142) or alumina, where they can self-assemble into highly ordered 2D arrays. rsc.org The structure of these arrays is determined by the interplay between molecule-molecule interactions (like π-π stacking and hydrogen bonding) and molecule-substrate interactions. The specific arrangement can be visualized using techniques like scanning tunneling microscopy. Such ordered surfaces have potential applications in nanoelectronics and sensing. rsc.org
Host-Guest Systems: Pyrene-based molecules can act as hosts for smaller guest molecules. For example, pyrene-functionalized calixarenes or cyclodextrins create a hydrophobic pocket where guest molecules can be bound. researchgate.net This binding event can be detected by a change in the pyrene's fluorescence. Furthermore, pyrene derivatives can be incorporated into larger host-guest systems, where their unique photophysical properties are used for sensing or to modulate the properties of the host system. researchgate.netnih.gov
Supramolecular gels are formed when self-assembled nanofibers entangle to create a three-dimensional network that immobilizes the solvent. Pyrene-based molecules are effective low-molecular-weight gelators. mdpi.comnih.gov
Gel Formation: The process is often triggered by a change in temperature or solvent composition. For a molecule like this compound, dissolving it in a suitable organic solvent at high temperature and then cooling it would likely lead to the formation of nanofibers through π-π stacking, which then form a gel.
Morphological Control: The properties of the gel, such as its stiffness and stability, are directly related to the morphology of the underlying nanofiber network. This morphology can be controlled by several factors. For instance, co-assembling two different pyrene derivatives can change the fiber structure from spherical nanoparticles to an interconnected 3D network of nanofibers, thereby improving the gel's mechanical properties. mdpi.comresearchgate.netnih.gov The pH of the solution can also be used to control the morphology; for example, some pyrene-peptide conjugates form helical nanofibers at neutral pH and straight, tape-like structures at high pH. researchgate.net
The following table details research findings on the morphological control of pyrene-based supramolecular gels.
| Control Parameter | Effect on Morphology | Resulting Gel Properties |
| Co-assembly Ratio | Changing the molar ratio of two different pyrene derivatives can transition the morphology from spherical nanoparticles to a dense 3D network of nanofibers. mdpi.com | Increased mechanical strength and enhanced pyrene excimer emission. mdpi.comnih.gov |
| Solvent Composition | The choice of solvent (e.g., DMSO/water vs. CH3CN/water) influences the solubility and strength of non-covalent interactions, affecting fiber thickness and network density. nih.gov | Alters the minimum gelation concentration (MGC) and mechanical strength (storage modulus). nih.gov |
| pH | For pyrene derivatives with pH-sensitive groups (e.g., amino acids), altering the pH can change the charge state, leading to a switch from helical to straight, tape-like nanofibers. researchgate.net | Modifies the gel's viscoelastic properties and thermal stability. |
| Enzyme Concentration | In systems where an enzyme triggers self-assembly, varying the enzyme level controls the reaction kinetics, leading to different supramolecular orders and fiber structures. acs.org | Bell-shaped relationship observed for intermolecular interactions and mechanical properties. acs.org |
Development of Fluorescent Probes and Sensors Based on Pyrene Excimer/Monomer Ratiometry
The distinct emission spectra of the pyrene monomer and excimer form the basis for ratiometric sensing, a powerful analytical technique. nih.gov The pyrene monomer typically exhibits a structured fluorescence emission in the 370–420 nm range, whereas the excimer, formed when two pyrene molecules are in close proximity (around 10 Å), displays a broad, structureless, and red-shifted emission band centered around 450–550 nm. nih.govnih.gov The ratio of the excimer emission intensity to the monomer emission intensity (Ie/Im) is highly sensitive to conformational changes or analyte binding events that alter the distance between pyrene units. nih.gov This ratiometric approach provides a built-in self-calibration, minimizing errors from fluctuations in probe concentration, instrument efficiency, or light source intensity. nih.govmdpi.com
Probes based on this compound can be designed to signal the presence of specific analytes through changes in the Ie/Im ratio. For instance, two such units can be incorporated into a larger molecular scaffold. In the absence of an analyte, the flexible linkers might allow the pyrene moieties to approach each other, leading to strong excimer emission. Upon binding to a target analyte, a conformational change in the scaffold could force the pyrene units apart, resulting in a decrease in excimer emission and a corresponding increase in monomer fluorescence. rsc.orgrsc.org
Several signaling mechanisms can be engineered into pyrene-based ratiometric probes to induce a fluorescence response upon analyte recognition. Two common strategies are Photoinduced Electron Transfer (PET) and C=N isomerization.
Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore (like pyrene) is linked to a receptor unit that also has a redox-active moiety (an electron donor or acceptor). In the "off" state, the fluorescence of the pyrene is quenched because an electron is transferred between the excited pyrene and the receptor upon photoexcitation. When the receptor binds to a target analyte, its redox potential is altered, which can inhibit the PET process. This blockage of the quenching pathway "turns on" the fluorescence of the pyrene monomer. mdpi.commdpi.com This mechanism can be integrated into a ratiometric design where analyte binding not only restores monomer emission but also influences the proximity of a second pyrene unit, thereby modulating the excimer emission. mdpi.com
C=N Isomerization: The isomerization of a carbon-nitrogen double bond (imine) can be used as a molecular switch to control fluorescence. The E and Z isomers of an imine often have different photophysical properties and abilities to coordinate with analytes. In some probe designs, the C=N bond is part of the linker connecting the pyrene fluorophore to a recognition site. The binding of an analyte, such as a metal ion, can lock the C=N bond in a specific configuration, preventing isomerization and leading to a significant change in the fluorescence output. mdpi.com This change can affect both monomer and excimer emission, providing a ratiometric response. For example, the reaction of a probe with an analyte can block both PET and C=N isomerization, leading to a large increase in the emission intensity of the pyrene moiety. mdpi.com
The versatility of this compound stems from the ability to chemically modify its structure to achieve selective recognition of specific target analytes. The terminal bromine atom is a key functional handle for this molecular engineering. Through nucleophilic substitution reactions, a wide variety of receptor units can be covalently attached to the pentyl chain.
These receptor units are chosen for their specific and high-affinity binding to target molecules or ions. For example:
Crown ethers can be attached to create sensors for specific metal cations like Mg²⁺ or Ba²⁺. acs.org
Calixarenes or cyclodextrins can be incorporated for the recognition of small organic molecules through host-guest chemistry. mdpi.com
Peptide sequences can be introduced to detect specific enzymes (e.g., proteases) or other biological molecules. nih.gov
Molecularly Imprinted Polymers (MIPs) can be synthesized using the pyrene derivative as a functional monomer to create highly selective binding cavities for target analytes like benzo[a]pyrene. tandfonline.com
By strategically linking two pyrene units through a receptor scaffold, the binding event can be translated into a measurable change in the excimer-to-monomer emission ratio, enabling highly selective and sensitive detection. researchgate.net
Integration into Organic Electronic Devices (Conceptual Framework)
While direct application of this compound in commercial devices is not documented, its core structure is representative of a class of materials with significant potential in organic electronics. uky.edu The pyrene unit is an electron-rich, planar aromatic hydrocarbon with excellent charge transport capabilities and high fluorescence quantum efficiency, making it a promising building block for various organic electronic devices. researchgate.netmdpi.com
Organic Light-Emitting Diodes (OLEDs): Pyrene and its derivatives are widely investigated as blue-emitting materials in OLEDs due to their intrinsic blue fluorescence. rsc.orgnih.gov In an OLED, a pyrene-based compound can function as the emissive layer, where the recombination of electrons and holes generates excitons that decay radiatively to produce light. uky.edu The performance of such devices, including their external quantum efficiency (EQE) and color purity, is highly dependent on the molecular structure of the emitter. nih.gov A molecule like this compound could conceptually be incorporated into an OLED either as a dopant in a host matrix or as a component of a larger, more complex emitting molecule after further synthesis.
Organic Field-Effect Transistors (OFETs): The planar structure of the pyrene core facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs. researchgate.net Pyrene-based materials have been successfully used as the active semiconducting layer in p-type OFETs. uky.edu The charge carrier mobility in these devices is sensitive to the molecular packing and crystallinity of the organic thin film. The flexible alkyl chain in this compound would influence this packing, and its properties would need to be carefully tuned for optimal device performance.
| Pyrene Derivative | Device Role | Max. EQE (%) | Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|---|
| p-Anisyl derivative | Emissive Material | 3.3 | - | Blue | - | uky.edu |
| Poly-7-tert-butyl-1,3-pyrenylene | Emissive Layer | ~0.3 | 300 at 8V | Blue-Turquoise | (0.15, 0.32) | uky.edu |
| 2,7-functionalized pyrene | Guest Emitter | 3.1 | - | Deep Blue | (0.16, 0.024) | rsc.org |
| Compound B (Pyrene-benzimidazole) | Non-doped Emitter | 4.3 | 290 at 7.5V | Pure Blue | (0.1482, 0.1300) | nih.govnih.gov |
| 1-DPS-PY | Non-doped Emitter | ~4.5 | 13733 | Sky Blue | - | rsc.org |
In many OLED applications, particularly those requiring pure, deep-blue emission, the formation of excimers is detrimental. researchgate.net Excimer emission is broad and red-shifted compared to monomer emission, which leads to poor color purity and reduced device efficiency. uky.edu The close π-π stacking of pyrene molecules in the solid state promotes excimer formation.
Several molecular design strategies are employed to suppress this unwanted emission:
Introducing Bulky Substituents: Attaching sterically demanding groups to the pyrene core physically prevents the molecules from getting close enough to form excimers. uky.edu For example, bulky tert-butyl or benzimidazole (B57391) groups have been used to disrupt intermolecular aggregation and achieve efficient, pure blue emission in the solid state. nih.govnih.gov
Creating a Twisted Structure: Synthesizing polymers or molecules where the pyrene units are linked in a way that forces a twisted, non-planar conformation can effectively inhibit close packing and excimer formation. The 1,3-substitution pattern in poly(pyrenylene) is one example of this approach. uky.edu
Guest-Host Systems: Doping a small amount of the pyrene-based emitter into a suitable host matrix separates the emitter molecules, preventing aggregation and excimer formation. rsc.org
The structure of this compound itself does not feature bulky groups to prevent stacking. However, it could be used as a synthetic intermediate to build larger, sterically hindered molecules designed to suppress excimer emission for high-performance OLEDs.
Materials with strong nonlinear optical (NLO) properties are essential for applications in laser technology, optical switching, and data storage. optica.org Organic molecules with large π-conjugated systems and donor-π-acceptor (D-π-A) structures often exhibit significant NLO responses. nih.gov The pyrene ring, with its extensive π-electron system, serves as an excellent core for constructing NLO materials. optica.orgmdpi.com
By chemically modifying pyrene with electron-donating and electron-accepting groups, it is possible to create molecules with large third-order NLO coefficients and efficient two-photon absorption. optica.orgarabjchem.orgrsc.org The compound this compound could be a precursor for such NLO materials. The pyrene core acts as the π-system, and the bromo-pentyl chain could be used to attach suitable donor or acceptor groups, thereby creating a molecule with a tailored NLO response. arabjchem.org
| Compound | Architecture | Average Polarizability <α> (esu) | First Hyperpolarizability βtotal (esu) | Second Hyperpolarizability <γ> (a.u.) | Reference |
|---|---|---|---|---|---|
| HPTC7 | D-π-D-π-A | 1.92 × 10-22 | 1.95 × 10-27 | 4.69 × 107 | arabjchem.org |
| MCPTD7 | A-π-D-π-D | 2.40 × 10-22 | 2.84 × 10-27 | 8.60 × 107 | rsc.org |
Bioconjugation Strategies and Molecular Interaction Studies
Methodologies for Covalent Attachment to Biomolecules
The presence of a 5-bromopentyl group in 1-{[(5-Bromopentyl)oxy]methyl}pyrene provides a chemically reactive handle for its covalent attachment to nucleophilic functional groups present in biomolecules. This alkyl halide can readily undergo nucleophilic substitution reactions, forming a stable carbon-heteroatom bond.
Linking to Oligonucleotides and Nucleic Acids
The covalent labeling of oligonucleotides and nucleic acids with pyrene (B120774) moieties is a powerful tool for studying DNA and RNA structure, dynamics, and interactions. The bromopentyl group of this compound is an effective alkylating agent that can react with nucleophilic sites within the nucleic acid structure.
A common strategy for the site-specific labeling of synthetic oligonucleotides involves the incorporation of a nucleophilic functionality, such as a thiol group, during solid-phase synthesis. This thiolated oligonucleotide can then be reacted with this compound in a post-synthetic labeling step. The sulfur atom of the thiol acts as the nucleophile, displacing the bromide ion and forming a stable thioether linkage. This approach allows for precise control over the location of the pyrene label within the oligonucleotide sequence.
Alternatively, direct alkylation of unmodified nucleic acids is possible, although this approach is generally less specific. The exocyclic amino groups of guanine (B1146940) and adenine (B156593), as well as the phosphate (B84403) backbone, can be targets for alkylation by alkyl halides. However, the conditions required for these reactions can be harsh and may lead to non-specific labeling and potential damage to the nucleic acid.
Conjugation with Proteins and Peptides
The covalent modification of proteins and peptides with fluorescent probes is essential for a wide range of applications, including fluorescence microscopy, immunoassays, and studies of protein-protein interactions. The bromopentyl group of this compound can be used to target nucleophilic amino acid side chains.
The most common targets for alkylation in proteins are the thiol group of cysteine and the ε-amino group of lysine (B10760008). Cysteine is a particularly attractive target due to the high nucleophilicity of its thiol group, which allows for selective labeling under mild conditions. The reaction of this compound with a cysteine residue results in the formation of a stable thioether bond. For proteins that lack a native cysteine at the desired labeling site, site-directed mutagenesis can be employed to introduce one.
Lysine residues are also potential targets for alkylation, although the reaction is generally less specific due to the abundance of lysine on the protein surface. The reaction with the ε-amino group of lysine forms a secondary amine linkage. Other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine and the carboxylate groups of aspartate and glutamate, can also be modified, but typically require more forcing reaction conditions. A similar strategy can be applied to peptides, where the N-terminal amino group or the side chain of a suitably positioned amino acid can be targeted for conjugation. For instance, the conjugation of pyrene-maleimide to a cysteine-containing apelin peptide has been demonstrated, highlighting the utility of targeting thiol groups for pyrene labeling of peptides. nih.gov
Investigating Molecular Interactions with Biological Substrates
Once covalently attached to a biomolecule, the pyrene moiety of this compound serves as a sensitive reporter of the local environment. Its fluorescence properties can be used to investigate the binding mechanisms and dynamics of the labeled biomolecule with its interaction partners.
Binding Mechanisms with DNA (e.g., Intercalation)
The planar aromatic structure of the pyrene core is well-suited for non-covalent interactions with DNA. One of the primary modes of interaction for planar aromatic molecules with double-stranded DNA is intercalation, where the molecule inserts itself between adjacent base pairs. nih.gov This mode of binding leads to significant changes in the photophysical properties of the pyrene probe, such as a red shift in the absorption and emission spectra and a decrease in fluorescence intensity (quenching). nih.gov
By labeling an oligonucleotide with this compound, the hybridization of the labeled strand with its complementary target can be monitored. Upon duplex formation, the pyrene moiety can intercalate into the DNA double helix, leading to a detectable change in its fluorescence signal. The magnitude of this change can provide information about the stability of the duplex and the local environment of the probe. Furthermore, the sensitivity of pyrene fluorescence to the polarity of its surroundings can be used to probe the microenvironment of the intercalation site.
Protein-Ligand Interaction Dynamics and Binding Thermodynamics (e.g., with Bovine Serum Albumin)
The interaction of small molecules with proteins is a fundamental aspect of many biological processes. Bovine serum albumin (BSA) is a well-characterized transport protein that is often used as a model system for studying protein-ligand interactions. The intrinsic fluorescence of BSA, which arises from its tryptophan residues, can be quenched upon the binding of a ligand. This quenching can be used to determine the binding affinity and stoichiometry of the interaction.
Studies on the interaction of pyrene and its derivatives with BSA have shown that the binding is primarily driven by hydrophobic interactions, with the pyrene moiety likely binding to a hydrophobic pocket within the protein. researchgate.netresearchgate.net The quenching of BSA fluorescence by pyrene derivatives has been shown to be a static process, indicating the formation of a ground-state complex. researchgate.net
By analyzing the fluorescence quenching data at different temperatures, the thermodynamic parameters of the binding interaction, such as the enthalpy change (ΔH) and entropy change (ΔS), can be determined. For the interaction of pyrene with BSA, these parameters have indicated that van der Waals forces and hydrogen bonds play a significant role in stabilizing the complex. researchgate.net The following table summarizes typical binding and thermodynamic parameters for the interaction of a pyrene derivative with BSA.
| Parameter | Value | Method |
| Binding Constant (Kb) | 2.63 x 106 L mol-1 (at 298 K) | Fluorescence Quenching |
| Number of Binding Sites (n) | ~1.2 | Fluorescence Quenching |
| Enthalpy Change (ΔH) | -18.23 kJ mol-1 | van't Hoff Equation |
| Entropy Change (ΔS) | 58.75 J mol-1 K-1 | van't Hoff Equation |
Note: The data in this table is illustrative and based on studies of pyrene interacting with BSA. The exact values for this compound may vary.
Furthermore, Förster resonance energy transfer (FRET) can occur between the tryptophan residues of BSA (the donor) and the bound pyrene derivative (the acceptor). The efficiency of FRET is dependent on the distance between the donor and acceptor, and can therefore be used to estimate the binding distance. For pyrene and BSA, a binding distance of approximately 2.72 nm has been reported. researchgate.net
Mechanistic Studies of Biorecognition and Signal Transduction in Model Systems
The unique photophysical properties of the pyrene moiety make it a valuable tool for studying biorecognition events and signal transduction in model systems. For example, the ability of pyrene to form excited-state dimers, known as excimers, can be exploited to monitor conformational changes in biomolecules or the association of labeled molecules. Excimer formation is characterized by a broad, red-shifted emission band and occurs when two pyrene molecules are in close proximity (within 3-4 Å) in the excited state.
By labeling two different sites on a biomolecule or two different interacting molecules with this compound, changes in the distance between the labels can be monitored by observing the ratio of excimer to monomer fluorescence. This approach has been used to study protein folding, DNA hybridization, and the assembly of lipid bilayers.
In the context of signal transduction, a pyrene-labeled biomolecule can be used to report on a binding event that triggers a downstream signaling cascade. For example, a pyrene-labeled ligand could be used to monitor its binding to a cell surface receptor. The change in the fluorescence signal upon binding could be correlated with the activation of the receptor and the initiation of intracellular signaling events. While specific studies on this compound in signal transduction are not widely reported, the principles of using pyrene-based probes in such systems are well-established.
Future Outlook and Emerging Research Frontiers
Advancements in Site-Selective Functionalization of the Pyrene (B120774) Core
The pyrene core has multiple reactive positions, and traditional electrophilic substitution reactions typically occur at the most electron-rich 1, 3, 6, and 8-positions. mdpi.com The synthesis of 1-{[(5-bromopentyl)oxy]methyl}pyrene relies on using a pre-functionalized starting material (1-pyrenemethanol), which circumvents the issue of direct C-H functionalization for this specific isomer. However, for creating a broader range of complex pyrene conjugates, direct and selective C-H functionalization is a major research frontier. mdpi.comresearchgate.net
Recent advancements in this area are poised to revolutionize the synthesis of pyrene derivatives:
Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct introduction of functional groups at specific C-H bonds, including those at less reactive positions. mdpi.comresearchgate.net By using a directing group—a functional group temporarily attached to the pyrene core—chemists can guide a metal catalyst to a specific C-H bond, enabling unprecedented control over substitution patterns. researchgate.net This opens the door to creating novel pyrene isomers with tailored electronic and photophysical properties.
Tunable Site-Selectivity: Researchers are developing methods where the site of functionalization can be changed by simply tuning the reaction conditions or the catalyst system. digitellinc.com This allows for the selective synthesis of different isomers from the same starting material, which was previously a significant challenge.
Functional Group Installation: New methods are being developed that not only achieve high positional selectivity but also install versatile functional groups that can act as "linchpins" for further chemical transformations, enabling the construction of highly complex molecular architectures. nih.gov
These advanced synthetic tools will allow researchers to move beyond the classical substitution patterns and design novel pyrene conjugates with precisely controlled structures for specific applications.
Novel Applications in Nanotechnology and Advanced Photonic Devices
The distinct photophysical properties of the pyrene moiety—including its strong blue fluorescence, high quantum yield, and unique ability to form excited-state dimers (excimers)—make it an attractive component for advanced materials. rsc.orgresearchgate.net The this compound compound, with its reactive linker, is an ideal platform for integrating these properties into functional systems.
Nanomaterial Functionalization: The pyrene group is known to strongly adsorb onto the surface of graphitic nanomaterials like graphene and carbon nanotubes via π-π stacking. researchgate.net The alkyl bromide end of this compound can then be used to covalently attach other functional units, such as polymers, biomolecules, or nanoparticles. This dual-functionality is crucial for creating stable, functional hybrid nanomaterials for applications in sensing, bioelectronics, and printed electronics. researchgate.netresearchgate.net For instance, pyrene-functionalized ruthenium nanoparticles have been developed as highly sensitive chemosensors for detecting nitroaromatic compounds, which are components of explosives. acs.org
Advanced Photonic Devices: Pyrene derivatives are extensively studied for use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their high charge carrier mobility and stability. researchgate.netepa.gov The ability to tune the electronic properties of pyrene by chemical modification allows for the optimization of materials for specific device architectures. researchgate.net The development of pyrene-based materials with unique optical properties, such as those that exhibit aggregation-induced emission (AIE) or serve as components in nonlinear optical materials, is an active area of research for creating next-generation photonic and optoelectronic devices. researchgate.netrsc.org
Energy Transfer Systems: The long fluorescence lifetime of pyrene makes it an excellent donor in Förster Resonance Energy Transfer (FRET) systems. By attaching an acceptor molecule to the bromopentyl linker, highly sensitive molecular probes can be designed to study distances on the nanometer scale, with applications in biosensing and materials science.
Interdisciplinary Research Directions in Chemical Biology and Materials Science
The fusion of chemical biology and materials science offers exciting new avenues for pyrene conjugates like this compound. The compound’s structure, featuring a hydrophobic aromatic core and a flexible, reactive linker, is well-suited for creating sophisticated tools and materials that operate at the biological interface.
Fluorescent Probes for Bio-imaging: Pyrene's fluorescence is highly sensitive to its local environment. This property, combined with its excellent cell permeability and low cytotoxicity, makes it an ideal fluorophore for biological imaging. rsc.orgresearchgate.net The bromopentyl group allows for the covalent attachment of the pyrene unit to specific biomolecules (e.g., proteins, DNA, or lipids) or targeting ligands. This enables the tracking of molecules within living cells and the study of biological processes in real-time. The ability of pyrene to form excimers provides an additional sensing mechanism, as the ratio of monomer-to-excimer emission can report on conformational changes or binding events that bring two pyrene units into close proximity. researchgate.net
Smart Biomaterials: In materials science, the strong π-stacking tendency of pyrene can be harnessed to drive the self-assembly of molecules into well-ordered structures like gels, vesicles, or fibers. By incorporating pyrene conjugates into polymers or lipids, researchers can create "smart" biomaterials that respond to external stimuli such as light, pH, or temperature. The reactive handle on this compound can be used to anchor these materials to surfaces or to decorate them with bioactive molecules, leading to applications in drug delivery, tissue engineering, and diagnostics.
Sensors for Biomolecules: The development of highly sensitive and selective sensors for biomacromolecules like DNA and RNA is a significant goal. Novel conjugates that link pyrene to macrocyclic hosts, such as calixarenes, have shown the ability to bind strongly to nucleotides and can detect DNA at nanomolar concentrations through fluorescence quenching. rsc.org This highlights a promising direction for designing new diagnostic tools based on the versatile pyrene scaffold.
The continued exploration of these interdisciplinary frontiers will undoubtedly unlock the full potential of pyrene-based compounds in solving complex challenges in both medicine and materials engineering.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{[(5-Bromopentyl)oxy]methyl}pyrene, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, 1,5-dibromopentane reacts with pyrene-derived alcohols (e.g., (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C . Key steps include:
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
-
Yield Optimization : Control reaction time (12–24 hr) and stoichiometric excess of 1,5-dibromopentane (1.2–1.5 eq) to minimize di-substitution byproducts .
Reaction Parameter Typical Conditions Solvent DMF or THF Temperature 60–80°C Catalyst/Base NaH or K₂CO₃ Reaction Time 12–24 hours
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural parameters include:
- Crystal System : Triclinic, space group .
- Unit Cell Dimensions : .
- Validation Metrics : -factor ≤ 0.028, data-to-parameter ratio > 14 .
- Complementary Techniques : - and -NMR (e.g., δ 3.57–3.24 ppm for methylene protons adjacent to oxygen) .
Q. What analytical techniques are used to assess purity and functional group integrity?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<1% area) .
- Spectroscopy :
- NMR : Integration of pyrene aromatic protons (δ 7.8–8.3 ppm) vs. aliphatic chain protons (δ 1.3–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak ( 381.30 for ) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrene alkylation be addressed to avoid undesired byproducts?
- Methodological Answer :
- Steric and Electronic Control : Use bulky directing groups (e.g., tert-butyldimethylsilyl) to block competing reaction sites .
- Catalytic Strategies : Transition-metal catalysts (e.g., Pd(OAc)₂) for selective C–O bond formation .
- Monitoring : In-situ FT-IR or -NMR to track intermediate formation and adjust reaction kinetics .
Q. What methodologies are employed to investigate the photophysical properties of this compound?
- Methodological Answer :
- Fluorescence Spectroscopy : Excitation at 340 nm (pyrene’s transition) to measure emission spectra (360–450 nm) .
- Quantum Yield Calculation : Compare integrated emission intensity to reference standards (e.g., anthracene in ethanol) .
- Applications : Pyrene’s rigid structure enables use as a fluorescent probe for DNA intercalation studies or micelle formation analysis .
Q. How does the bromopentyl chain influence the compound’s solubility and crystallographic packing?
- Methodological Answer :
-
Solubility Prediction : Hansen solubility parameters (δₐ, δₚ, δₕ) derived from molecular dynamics simulations. The bromine atom increases polarity, enhancing solubility in DCM or THF .
-
Crystal Engineering : The bromopentyl chain adopts a gauche conformation, contributing to triclinic packing via van der Waals interactions and weak C–H⋯π contacts (3.5–3.8 Å) .
Crystallographic Feature Observation Packing Efficiency 68.2% (calculated via PLATON) Dominant Interactions Van der Waals, C–H⋯π (3.5–3.8 Å)
Q. What strategies are effective in studying the compound’s thermal and hydrolytic stability?
- Methodological Answer :
- Thermal Analysis : TGA (10°C/min, N₂ atmosphere) reveals decomposition onset at ~220°C, attributed to C–Br bond cleavage .
- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 2–12) monitored via LC-MS. The ether linkage is stable in neutral conditions but hydrolyzes under strong acids/bases (e.g., 1M HCl, 24 hr, 50% degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
